Cas no 690632-55-4 (N-SUCCINIMIDYLOXYCARBONYLPROPYL METHANETHIOSULFONATE)

N-Succinimidyloxycarbonylpropyl methanethiosulfonate (SCMTS) is a heterobifunctional crosslinking reagent designed for selective protein modification. Its key functional groups include an NHS ester for stable amide bond formation with primary amines and a methanethiosulfonate moiety for specific conjugation to thiol groups. This reagent enables controlled, site-specific labeling of biomolecules, minimizing nonspecific interactions. SCMTS is particularly useful in bioconjugation applications, such as antibody-drug conjugates or protein-protein crosslinking, due to its high reactivity and selectivity under mild conditions. The spacer arm provides optimal distance between conjugated molecules, preserving biological activity. It is soluble in organic solvents like DMF or DMSO, ensuring compatibility with a range of experimental conditions.
N-SUCCINIMIDYLOXYCARBONYLPROPYL METHANETHIOSULFONATE structure
690632-55-4 structure
Product Name:N-SUCCINIMIDYLOXYCARBONYLPROPYL METHANETHIOSULFONATE
CAS No:690632-55-4
MF:C9H13NO6S2
MW:295.332620382309
CID:826586
PubChem ID:4157493
Update Time:2025-06-09

N-SUCCINIMIDYLOXYCARBONYLPROPYL METHANETHIOSULFONATE Chemical and Physical Properties

Names and Identifiers

    • N-SUCCINIMIDYLOXYCARBONYLPROPYL METHANETHIOSULFONATE
    • (2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylsulfanylbutanoate
    • 2,5-dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate
    • N-Succinimidyloxycar
    • MTS-4-NHS
    • FT-0674721
    • DTXSID70400053
    • HY-130112
    • NHS-C4-MTS
    • CS-0105103
    • SCHEMBL14180178
    • AKOS027257173
    • 690632-55-4
    • DA-56322
    • MDL: MFCD04039680
    • Inchi: 1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3
    • InChI Key: QBMLLSNVYXTICS-UHFFFAOYSA-N
    • SMILES: S(CCCC(=O)ON1C(CCC1=O)=O)S(C)(=O)=O

Computed Properties

  • Exact Mass: 295.01800
  • Monoisotopic Mass: 295.01842948g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 132Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 78-80°C
  • Boiling Point: 500.1±52.0 °C at 760 mmHg
  • Flash Point: 256.3±30.7 °C
  • Solubility: Chloroform (Slightly), DMSO (Slightly)
  • Stability/Shelf Life: Moisture Sensitive: Desiccate
  • PSA: 131.50000
  • LogP: 1.08530
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

N-SUCCINIMIDYLOXYCARBONYLPROPYL METHANETHIOSULFONATE Security Information

N-SUCCINIMIDYLOXYCARBONYLPROPYL METHANETHIOSULFONATE Pricemore >>

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